1-[4-(Methylthio)phenyl]-2-methyl-2-propanol
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Overview
Description
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
The synthesis of 1-[4-(Methylthio)phenyl]-2-methyl-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound. For instance, the use of palladium-catalyzed coupling reactions can be employed to synthesize the compound on a larger scale.
Chemical Reactions Analysis
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and receptor functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol can be compared with other similar compounds, such as:
4-(Methylthio)benzyl alcohol: Similar in structure but lacks the propanol moiety.
4-(Methylthio)phenylacetic acid: Contains a carboxylic acid group instead of the propanol moiety.
4-(Methylthio)phenylmethanol: Similar in structure but with a methanol moiety instead of propanol.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSKPQLQUGADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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